N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}cyclopropanecarboxamide
Description
N-{4,5-Dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}cyclopropanecarboxamide is a synthetic small molecule characterized by a pyrrole core substituted with a 4-methylphenylsulfonyl group, a cyclopropanecarboxamide moiety, and alkyl groups (4,5-dimethyl and 1-propyl).
Properties
Molecular Formula |
C20H26N2O3S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-propylpyrrol-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C20H26N2O3S/c1-5-12-22-15(4)14(3)18(19(22)21-20(23)16-8-9-16)26(24,25)17-10-6-13(2)7-11-17/h6-7,10-11,16H,5,8-9,12H2,1-4H3,(H,21,23) |
InChI Key |
WJTBDSCAHFPRSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=C1NC(=O)C2CC2)S(=O)(=O)C3=CC=C(C=C3)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of a suitable amine with a diketone under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the pyrrole derivative with a sulfonyl chloride in the presence of a base.
Cyclopropanation: The cyclopropane ring can be formed by reacting the intermediate with a diazo compound under photochemical or thermal conditions.
Final Coupling: The final step involves coupling the cyclopropane derivative with the carboxamide group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby affecting their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural Comparison
The target compound shares a cyclopropanecarboxamide scaffold with several analogs but differs in core heterocycles and substituents:
Key Observations :
- Core Heterocycles : The target compound’s pyrrole core contrasts with pyridine (Compounds 19–20) or pyrrolopyridine (Patent Compound) , influencing electronic properties and binding affinity.
- Sulfonyl vs.
- Cyclopropane Positioning : The cyclopropane in the target is directly attached to the carboxamide, whereas the Patent Compound uses cyclopropanesulfonamide, modifying steric bulk.
Key Observations :
- Sulfonylation : The target compound and Compound 19 share sulfonyl group introduction but differ in precursors (pyrrole vs. dihydropyrrole).
- Catalysis : The Patent Compound employs palladium-mediated steps, contrasting with radical-based methods in .
Key Observations :
- Functional Group Impact : The Patent Compound’s sulfonamide group may enhance solubility but reduce membrane permeability compared to the target’s sulfonyl group.
Biological Activity
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}cyclopropanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrole ring with various substituents, including dimethyl groups , a propyl chain , and a sulfonyl group attached to a phenyl ring. Its molecular formula is , with a molecular weight of approximately 400.5 g/mol. The unique structural characteristics contribute to its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant anti-cancer and antimicrobial activities. The compound's mechanism of action involves interactions with proteins that play critical roles in cancer cell signaling and proliferation.
- Inhibition of Tumor Cell Proliferation : The compound has been shown to inhibit pathways involved in tumor cell growth. It interacts with mutant forms of the p53 protein , which is often implicated in cancer progression, thereby disrupting cancer cell signaling pathways.
- Protein Interaction : Studies suggest that this compound can bind to specific proteins associated with cancer, such as DNAJA1 , further elucidating its potential therapeutic effects against certain cancers.
- Antimicrobial Activity : In addition to its anti-cancer properties, preliminary studies indicate that it may possess antimicrobial effects, although this area requires further investigation.
Research Findings
A variety of studies have been conducted to assess the biological activity of this compound:
Case Studies
- Cancer Cell Lines : In vitro studies on various cancer cell lines have demonstrated that the compound significantly reduces cell viability and induces apoptosis in cells expressing mutant p53 proteins.
- Animal Models : Animal studies have shown promising results in reducing tumor size and metastasis when treated with this compound, supporting its potential as an anti-cancer agent.
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(4-methylphenyl)-N'-propylurea | Contains urea instead of amide | Potentially less toxic |
| 4-(4-(dimethylamino)phenyl)sulfonamide | Similar sulfonamide group | Different biological targets |
| N-[3-(1H-benzodiazol-2-yl)propyl]propanamide | Benzodiazole moiety included | Different pharmacological profile |
These comparisons emphasize the distinct biological properties conferred by the specific combination of functional groups in this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
